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molecular formula C14H17N3O2 B8787201 6-benzylhexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

6-benzylhexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B8787201
M. Wt: 259.30 g/mol
InChI Key: LKPGNRMNMMQFSZ-UHFFFAOYSA-N
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Patent
US08163763B2

Procedure details

Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate (20.194 g, 71.168 mmol) and urea (9.031 g, 150.4 mmol) were dissolved in methanol (150 mL). 4.63 M of sodium methoxide in methanol (46 mL) was added dropwise. Then the reaction was heated to reflux under nitrogen for 96 h. The reaction was cooled to 0° C. and filtered to give a white solid. This was stirred vigorously for 30 minutes with 50 ml water, then cooled to 0° C. and filtered to give 6-benzylhexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (ao) as a white solid (11.77 g, 45.7 mmol) which was dried under high vacuum overnight and then used without further purification: 1H NMR (D6-DMSO, 400 MHz) δ 7.47-7.07 (m, 5H), 3.56 (s, 2H), 2.96 (s, 2H), 2.51 (t, 4H), 2.27 (t, J=5.6, 2H).
Quantity
20.194 g
Type
reactant
Reaction Step One
Name
Quantity
9.031 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH:10]([C:15]([O:17]C)=O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:19][C:20]([NH2:22])=[O:21].C[O-].[Na+].O>CO>[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]2[NH:19][C:20](=[O:21])[NH:22][C:15](=[O:17])[CH:10]2[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20.194 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)=O)C(=O)OC
Name
Quantity
9.031 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
46 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 96 h
Duration
96 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a white solid
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2C(NC(NC2=O)=O)CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 45.7 mmol
AMOUNT: MASS 11.77 g
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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